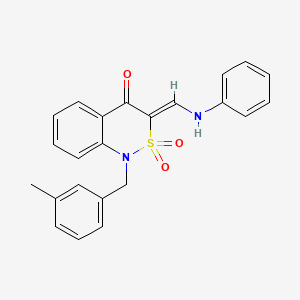![molecular formula C12H10N4OS B2805862 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 95028-49-2](/img/structure/B2805862.png)
4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Overview
Description
“4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the molecular formula C12H10N4OS and a molecular weight of 258.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H10N4OS . More detailed structural information, such as bond lengths and angles, would typically be obtained from spectroscopic analysis or X-ray crystallography .Physical and Chemical Properties Analysis
The compound has a predicted melting point of 216.45°C and a predicted boiling point of approximately 388.4°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is 1.76 .Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of related triazoloquinazolinone derivatives involves various strategies to incorporate different substituents and achieve complex condensed quinazolinone systems, aiming at enhancing biological activity or modifying physicochemical properties. For instance, Liu and Hu (1987) described the synthesis of 6‐(Ethoxymethylenimino)‐1,2,4‐triazolo[3′,4′:5,1]‐[1,2,4]triazolo[4,3‐a]quinazolin‐7(6H)‐one, highlighting a methodological approach to develop more complex quinazolinone derivatives (Liu & Hu, 1987). Similarly, the work by Gakhar et al. (1983) on Triazolo[4′,3′:4,5] [1,3,4]thiadiazolo[2,3-b]quinazolin-6-one showcases the synthesis of a compound through condensation and cyclization processes, illustrating the versatility of triazoloquinazolinone frameworks in synthesizing novel heterocycles (Gakhar et al., 1983).
Pharmacological Investigations
The exploration of triazoloquinazolinone derivatives in pharmacological settings, particularly as antihistaminic agents, is well-documented. Alagarsamy et al. (2007) synthesized novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated them as a new class of H1-antihistaminic agents. Their findings suggest that specific derivatives offer significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects, indicating potential for further development as H1-antihistamines (Alagarsamy et al., 2007). This theme of investigating triazoloquinazolinone derivatives for antihistaminic activity is further echoed in studies by the same group, emphasizing the role of structural modifications in enhancing pharmacological profiles (Alagarsamy et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development and progression of various cancers .
Mode of Action
This compound interacts with PCAF by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, potentially slowing down or stopping the growth of cancer cells .
Biochemical Pathways
The inhibition of PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, this compound can alter the acetylation status of histones, leading to changes in the transcriptional activity of various genes .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability, half-life, and potential for drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on gene expression. By inhibiting PCAF and altering histone acetylation, it can cause changes in the transcriptional activity of various genes. This can lead to a decrease in the proliferation of cancer cells and potentially induce apoptosis .
Properties
IUPAC Name |
4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h2-6H,1,7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFKCJEEQOECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333734 | |
| Record name | 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95028-49-2 | |
| Record name | 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
![Benzo[d]thiazol-6-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2805789.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)


![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)
![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
